Z-FR-AMC vs. Z-RR-AMC: Differential Specific Activity Across Five Cysteine Cathepsins at Acidic and Neutral pH
In a direct head-to-head comparison, Z-FR-AMC and Z-RR-AMC were evaluated at 40 µM against five recombinant human cysteine cathepsins (B, L, K, S, V) at pH 4.6 and pH 7.2 [1]. Z-FR-AMC exhibited markedly higher specific activity toward cathepsin L at pH 4.6 (7,099 relative fluorescence units) compared to Z-RR-AMC (125 units), representing a ~57-fold difference [1]. Critically, Z-FR-AMC maintained robust cathepsin B activity at both acidic pH (974 units at pH 4.6) and neutral pH (895 units at pH 7.2), whereas Z-RR-AMC showed minimal cathepsin B activity at pH 4.6 (130 units) with a shift to 441 units at pH 7.2, confirming its pH-restricted utility [1]. Z-RR-AMC produced negligible signal for cathepsins K and S at both pH values (0 units), while Z-FR-AMC demonstrated measurable activity against cathepsin K (332–420 units) and cathepsin S (21–29 units) [1].
| Evidence Dimension | Specific activity (relative fluorescence units) at fixed substrate concentration across five cathepsin isoforms at two pH values |
|---|---|
| Target Compound Data | Z-FR-AMC (40 µM): Cat L pH 4.6 = 7,099; Cat L pH 7.2 = 0; Cat B pH 4.6 = 974; Cat B pH 7.2 = 895; Cat K pH 4.6 = 332; Cat K pH 7.2 = 420; Cat S pH 4.6 = 21; Cat S pH 7.2 = 29; Cat V pH 4.6 = 546; Cat V pH 7.2 = 0 |
| Comparator Or Baseline | Z-RR-AMC (Z-Arg-Arg-AMC, 40 µM): Cat L pH 4.6 = 125; Cat L pH 7.2 = 0; Cat B pH 4.6 = 130; Cat B pH 7.2 = 441; Cat K pH 4.6 = 0; Cat K pH 7.2 = 0; Cat S pH 4.6 = 0; Cat S pH 7.2 = 0; Cat V pH 4.6 = 23; Cat V pH 7.2 = 0 |
| Quantified Difference | Cathepsin L at pH 4.6: Z-FR-AMC shows ~57-fold higher activity than Z-RR-AMC (7,099 vs. 125). Cathepsin B at pH 4.6: Z-FR-AMC shows ~7.5-fold higher activity than Z-RR-AMC (974 vs. 130). Cathepsins K and S: Z-FR-AMC yields measurable signal; Z-RR-AMC yields zero signal at both pH values. |
| Conditions | Recombinant human cathepsins B, L, K, S, V; substrate concentration 40 µM; pH 4.6 (lysosomal) and pH 7.2 (cytosolic/neutral); mean ± SD, n = 3; as described in Yoon et al. Biochemistry 2023. |
Why This Matters
Z-FR-AMC is the preferred substrate for quantifying cathepsin L activity under lysosomal pH conditions and for multi-cathepsin profiling, whereas Z-RR-AMC cannot detect cathepsins K or S and is severely compromised for cathepsin B at acidic pH.
- [1] Yoon MC, Phan T, Hook V. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. Biochemistry. 2023;62(15):2289–2300. Table 1. doi:10.1021/acs.biochem.3c00139. View Source
